
6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 6th position, an isopropyl group at the 1st position, and a carboxylic acid methylamide group at the 4th position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as magnesium bromide (MgBr2) and dihydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide (NaI) or potassium fluoride (KF).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and ethanol.
Reagents: Magnesium bromide (MgBr2), sodium iodide (NaI), potassium fluoride (KF), and boronic acids.
Conditions: Reactions are typically carried out under inert atmospheres, such as nitrogen or argon, and at controlled temperatures.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research.
Aplicaciones Científicas De Investigación
6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication, induction of apoptosis in cancer cells, or inhibition of microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-1H-indole-4-carboxylic acid: Lacks the isopropyl and methylamide groups.
6-Bromo-1-cyclopentyl-1H-indole-4-carboxylic acid: Contains a cyclopentyl group instead of an isopropyl group.
6-Bromo-1H-indazole-4-carboxaldehyde: Contains an indazole ring instead of an indole ring.
Uniqueness
6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the carboxylic acid methylamide group enhances its potential for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H15BrN2O |
|---|---|
Peso molecular |
295.17 g/mol |
Nombre IUPAC |
6-bromo-N-methyl-1-propan-2-ylindole-4-carboxamide |
InChI |
InChI=1S/C13H15BrN2O/c1-8(2)16-5-4-10-11(13(17)15-3)6-9(14)7-12(10)16/h4-8H,1-3H3,(H,15,17) |
Clave InChI |
ONCNURUDVFBHFD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=CC2=C(C=C(C=C21)Br)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




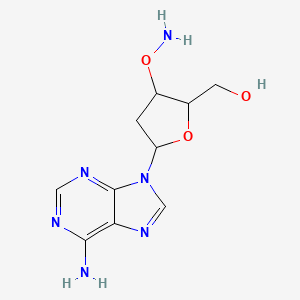
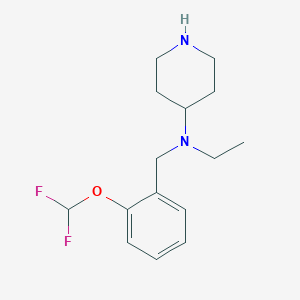
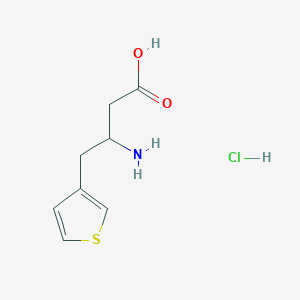


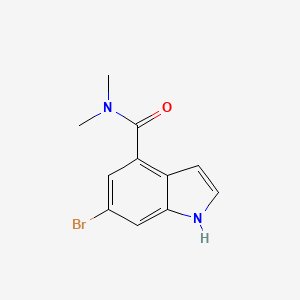




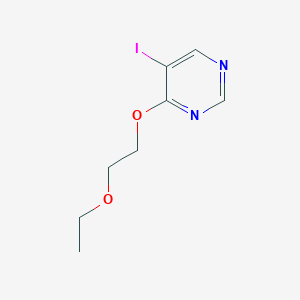
![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12075335.png)
